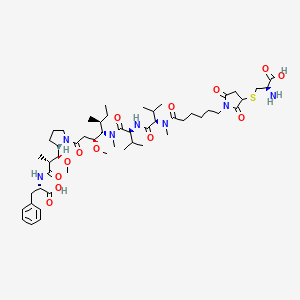
anti-AD-23e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
anti-AD-23e is a novel multitarget directed anti-Alzheimer agent, showing an IC50 value of 0.56 ± 0.02 μM for AChE and an IC50 value of 1.17 ± 0.09 μM for BuChE.
Aplicaciones Científicas De Investigación
Multi-Targeted Approach for Alzheimer's Disease
Anti-AD-23e, a novel compound, shows potential in treating Alzheimer's disease (AD) due to its multi-targeted approach. It demonstrates moderate to good anti-cholinesterase activity, essential for confronting key pathological aberrations in AD. Compound 23e is particularly noteworthy, displaying potent antioxidant activity and significant interactions within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It effectively reduces oxidative stress and neurotoxicity in cellular models, suggesting a promising therapeutic potential for AD (Patel, Patel, Kanhed, et al., 2019).
Natural Sources and Therapeutic Agents
Research into natural sources for AD therapy has gained attention, highlighting the need for agents acting at various pathological levels of AD. Studies on naturally occurring anti-AD agents, like polyphenols, have shown potential in developing biologically active compounds against AD. These findings underscore the significance of exploring natural products for their anti-AD properties, contributing to the growing field of alternative AD therapies (Park, 2010).
Phenotypic Screening and Neuroinflammation Modulation
Microglia-based phenotypic screenings have been utilized to identify small molecules that modulate proinflammatory cytokines, playing a crucial role in neuroinflammation associated with AD. The novel pharmacological inhibitor identified, GIBH-130, alters phenotypes of neuroinflammation in AD brains and exhibits in vivo efficacy in cognitive impairment relief. This approach suggests a feasible strategy in identifying novel anti-AD agents, emphasizing the importance of targeting neuroinflammation (Zhou, Zhong, Fu, et al., 2016).
Impact of Oxidative Stress and Polyphenolic Therapeutics
The role of oxidative stress in AD pathophysiology has been extensively studied, with emergent natural polyphenolic therapeutics showing promise in addressing this mechanism. Research indicates that plant polyphenols, due to their potent antioxidant effects, may offer neuroprotective effects against AD. This highlights the potential of antioxidant drug therapy in AD treatment and the need for further exploration of natural compounds for therapeutic use (Cassidy, Fernandez, Johnson, et al., 2020).
Propiedades
Fórmula molecular |
C21H32N6 |
|---|---|
Peso molecular |
368.529 |
Nombre IUPAC |
N1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-N6,N6-dipropylhexane-1,6-diamine |
InChI |
InChI=1S/C21H32N6/c1-3-14-27(15-4-2)16-10-6-5-9-13-22-21-24-20-19(25-26-21)17-11-7-8-12-18(17)23-20/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3,(H2,22,23,24,26) |
Clave InChI |
NCAKGHZOSSEUFI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCCCNC1=NN=C2C(NC3=C2C=CC=C3)=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
anti-AD-23e |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



